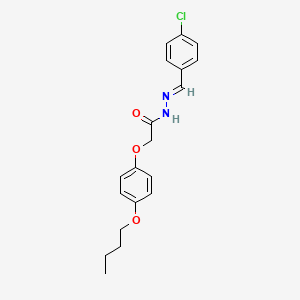
2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has been widely used in scientific research for various purposes. It is a hydrazide derivative that has been synthesized through a series of chemical reactions. BCA has been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide is not fully understood. However, it is known to interact with various biological molecules, including proteins and enzymes. 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been found to inhibit the activity of acetylcholinesterase by binding to the enzyme and preventing it from breaking down acetylcholine. It has also been found to bind to DNA and interfere with the binding of proteins to the DNA.
Biochemical and physiological effects:
2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have various physiological effects, including improved cognitive function. 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has also been found to bind to DNA and interfere with the binding of proteins to the DNA. This can have various biochemical effects, including the modulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. It has also been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes. However, there are also limitations to the use of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide in lab experiments. It has been found to have some toxicity, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide in scientific research. One potential area of research is the development of new inhibitors of acetylcholinesterase based on the structure of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide. Another potential area of research is the use of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide as a fluorescent probe for studying protein-DNA interactions. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide and its potential applications in various fields of research.
Conclusion:
In conclusion, 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide, or 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide, is a valuable tool for scientific research. It has been found to have significant biological activity, making it useful for studying various physiological and biochemical processes. Its mechanism of action is not fully understood, but it has been shown to interact with various biological molecules, including proteins and enzymes. While 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has several advantages for use in lab experiments, there are also limitations to its use. Further research is needed to fully understand the potential applications of 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide in various fields of research.
Wissenschaftliche Forschungsanwendungen
2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been widely used in scientific research for various purposes. It has been found to have significant biological activity, making it a valuable tool for studying various physiological and biochemical processes. 2-(4-butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide has been used as a fluorescent probe to study the binding of proteins to DNA. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
2-(4-butoxyphenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-3-12-24-17-8-10-18(11-9-17)25-14-19(23)22-21-13-15-4-6-16(20)7-5-15/h4-11,13H,2-3,12,14H2,1H3,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSZHFLDNQBOB-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenoxy)-N'-(4-chlorobenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



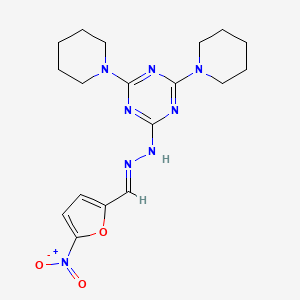
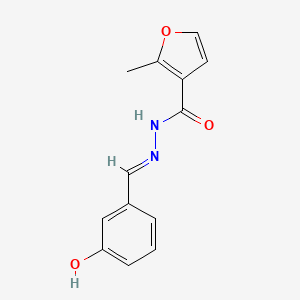
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B3866240.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3866248.png)

![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)
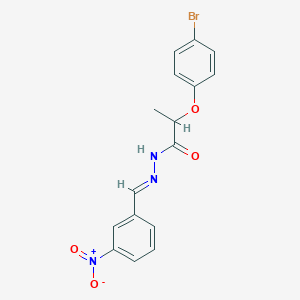
![(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3866284.png)
![4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3866288.png)

![N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3866295.png)
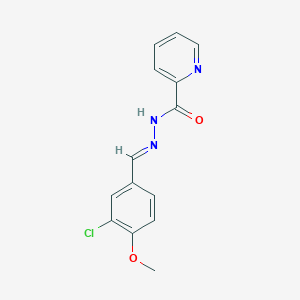
![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3866305.png)
![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3866312.png)